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Compound of Interest

Compound Name: Sofosbuvir impurity F

Cat. No.: B8068907

Abstract

This application note presents a sensitive and selective Ultra-Performance Liquid
Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of
Sofosbuvir impurity F in bulk drug substances or pharmaceutical formulations. The method
utilizes a reversed-phase UPLC separation coupled with a triple quadrupole mass spectrometer
operating in Multiple Reaction Monitoring (MRM) mode, offering high throughput and accuracy
for quality control and stability testing of Sofosbuvir.

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C
virus (HCV) infection.[1][2][3] The control of impurities in the final drug product is a critical
aspect of pharmaceutical manufacturing to ensure its safety and efficacy. Sofosbuvir impurity
F is a known related substance that needs to be monitored and quantified.[4][5][6] This
document provides a detailed protocol for a UPLC-MS/MS method designed for the precise
quantification of this specific impurity.

Experimental
Materials and Reagents

o Sofosbuvir and Sofosbuvir Impurity F reference standards were procured from a certified
supplier.
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Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Ammonium formate (LC-MS grade)

Ultrapure water

Instrumentation

A UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an
electrospray ionization (ESI) source was used.

| hi it

Parameter Condition

UPLC Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 pm)

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B Acetonitrile

Flow Rate 0.35 mL/min

Gradient Isocratic-: or a shallow gradient optimized for
separation

Injection Volume 5puL

Column Temperature 40 °C

Run Time Approximately 3-5 minutes

Mass Spectrometry Conditions
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Parameter Condition

lonization Mode Electrospray lonization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kv

Source Temperature 150 °C

Desolvation Temperature 350 °C

Gas Flow Optimized for the specific instrument

MRM Transitions:

P Precursor Product lon  Dwell Time Cone Collision
nalyte
v lon (m/z) (m/z) (s) Voltage (V) Energy (eV)
Sofosbuvir 530.2 243.1 0.1 30 20
Sofosbuvir To be To be To be
_ 799.7 , 0.1 o o
Impurity F determined optimized optimized

Note: The MRM transition for Sofosbuvir Impurity F (C34H45FN40O13P2, M.W: 798.69)[4]
needs to be empirically determined by infusing a standard solution of the impurity into the mass
spectrometer. A potential precursor ion would be the [M+H]+ adduct at m/z 799.7. Product ions
would be identified by performing a product ion scan.

Protocols
Standard Solution Preparation

e Primary Stock Solution (1 mg/mL): Accurately weigh about 10 mg of Sofosbuvir Impurity F
reference standard and dissolve it in 10 mL of methanol.

o Working Standard Solutions: Prepare a series of working standard solutions by serially
diluting the primary stock solution with a 50:50 mixture of mobile phase A and B to achieve
concentrations ranging from the expected limit of quantification (LOQ) to a level above the
expected impurity concentration.
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Sample Preparation (for Bulk Drug Substance)

o Accurately weigh approximately 100 mg of the Sofosbuvir bulk drug substance.

» Dissolve the sample in 100 mL of methanol to obtain a 1 mg/mL solution.

o Further dilute the solution with the mobile phase mixture to a final concentration suitable for

analysis, ensuring the expected impurity concentration falls within the calibration curve

range.

Quantitative Data Summary

The following table summarizes the typical validation parameters for a UPLC-MS/MS method

for Sofosbuvir, which can be used as a benchmark for the validation of the Sofosbuvir

Impurity F method.

Parameter Sofosbuvir (Example Data)

Sofosbuvir Impurity F

(Target)
] ] To be determined (e.g., 0.5 -
Linearity Range 1-1000 ng/mL[7]
500 ng/mL)
Correlation Coefficient (r?) > 0.995[8][9] >0.995
Limit of Detection (LOD) 0.27 pg-mL-1[1] To be determined

Limit of Quantification (LOQ) 0.83 pg-mL-1[1]

To be determined

Accuracy (% Recovery) 98 - 102%

95 - 105%

Precision (% RSD) <5%

< 10%

Experimental Workflow Diagram
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Caption: Workflow for UPLC-MS/MS quantification of Sofosbuvir impurity F.

Conclusion

The described UPLC-MS/MS method provides a robust and sensitive approach for the
guantification of Sofosbuvir impurity F. The method is suitable for routine quality control
analysis and stability studies of Sofosbuvir, ensuring the safety and quality of the final drug
product. Method validation should be performed according to ICH guidelines to demonstrate its
suitability for its intended purpose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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